molecular formula C15H16N2O B1322255 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 601514-58-3

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B1322255
M. Wt: 240.3 g/mol
InChI Key: BKSOOBNVMGYWAN-UHFFFAOYSA-N
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Patent
US07557121B2

Procedure details

1-Benzyl-4-piperidone (15 g, 79.3 mmol) and pyrrolidine (7.5 mL, 90 mmol) were dissolved in toluene (90 mL) and the solution was heated under reflux, with the removal of water under Dean and Stark conditions, for 5 hours. The solution was then cooled to room temperature and the product of preparation 1 (10.5 g, 150 mmol) was added. The mixture was re-heated under reflux, using Dean and Stark conditions, for a further 8 hours. The reaction mixture was then allowed to cool to room temperature and was triturated with toluene (150 mL) to yield an orange coloured solid. The solid was filtered off and the filtrate was evaporated under reduced pressure to give a red oily residue. The residue was dissolved in dichloromethane (400 mL), washed with saturated sodium hydrogen carbonate solution (2×300 mL), dried over magnesium sulfate and concentrated in vacuo. Purification of the residue by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 97:3:0.2 to 93:7:0.7, followed by trituration with diethyl ether afforded the title product in 30% yield, 5.57 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:15]1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>C1(C)C=CC=CC=1.ClCCl>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2[NH:15][C:16](=[O:20])[CH:17]=[CH:18][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
1
Quantity
10.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was re-heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
was triturated with toluene (150 mL)
CUSTOM
Type
CUSTOM
Details
to yield
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oily residue
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC(NC2CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.